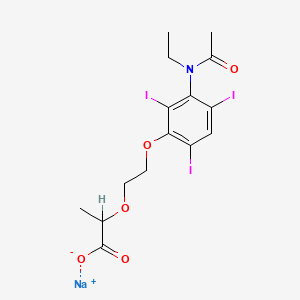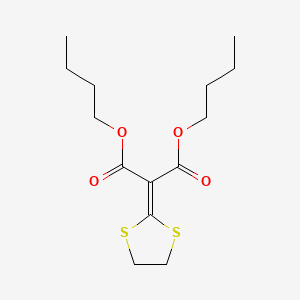
Dibutyl 1,3-dithiolan-2-ylidenepropanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl 1,3-dithiolan-2-ylidenepropanedioate is an organic compound with the molecular formula C12H18O4S2. It is a derivative of propanedioic acid and contains a 1,3-dithiolan-2-ylidene group. This compound is known for its unique chemical structure and properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 1,3-dithiolan-2-ylidenepropanedioate typically involves the reaction of dibutyl malonate with 1,3-dithiolane-2-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and distillation, to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Dibutyl 1,3-dithiolan-2-ylidenepropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace one of the butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dibutyl 1,3-dithiolan-2-ylidenepropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antifungal or antibacterial agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of dibutyl 1,3-dithiolan-2-ylidenepropanedioate involves its interaction with molecular targets through its dithiolan-2-ylidene group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Isoprothiolane: A malonate ester with similar structural features, used as an insecticide and fungicide.
Diisopropyl 1,3-dithiolan-2-ylidenemalonate: Another compound with a 1,3-dithiolan-2-ylidene group, used in various chemical applications.
Uniqueness
Dibutyl 1,3-dithiolan-2-ylidenepropanedioate is unique due to its specific butyl ester groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
50780-69-3 |
|---|---|
分子式 |
C14H22O4S2 |
分子量 |
318.5 g/mol |
IUPAC名 |
dibutyl 2-(1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H22O4S2/c1-3-5-7-17-12(15)11(14-19-9-10-20-14)13(16)18-8-6-4-2/h3-10H2,1-2H3 |
InChIキー |
ZETBTPVLZNYFEL-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C(=C1SCCS1)C(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


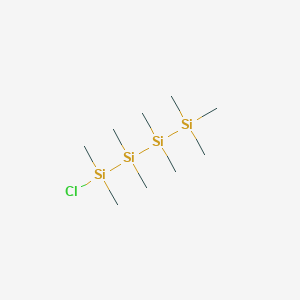
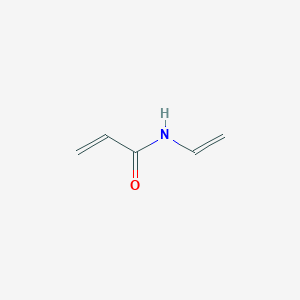

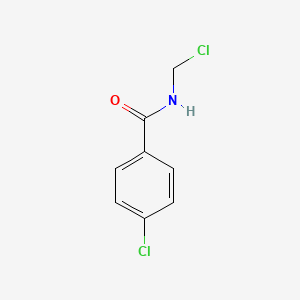

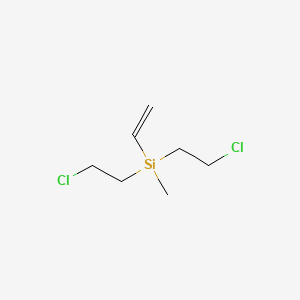
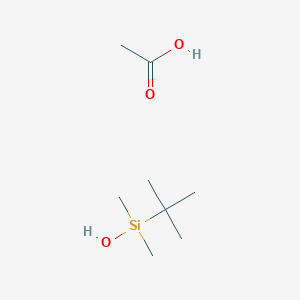

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)


![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)
